2,6-Dichloro-3,5-dimethoxybenzaldehyde
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Description
2,6-Dichloro-3,5-dimethoxybenzaldehyde is a chemical compound with the molecular formula C9H8Cl2O3 . It is related to 2,6-dimethoxybenzaldehyde, which has been used in the preparation of 2,6-dihydroxybenzaldehyde by demethylation with AlBr 3 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by two chlorine atoms and two methoxy groups attached to a benzaldehyde core . The molecular weight is 235.06 .Scientific Research Applications
Optical Properties and Electronic Structure
- Nonlinear Optical Responses : Studies have shown that derivatives of dimethoxybenzaldehyde, like 2,3-dimethoxybenzaldehyde, exhibit significant linear and nonlinear optical properties. These properties are influenced by substitutions on the benzaldehyde ring, suggesting potential applications in nonlinear optical materials (Aguiar et al., 2022).
Molecular Structure and Stability
- Molecular Conformation and Stability : Research has focused on the molecular structure of various dimethoxybenzaldehyde compounds, including the study of their conformers and stability. Such studies are essential for understanding the chemical and physical properties of these compounds, which can have implications in material science and molecular design (Al‐Zaqri et al., 2020).
Chemical Separation and Analysis Techniques
- Chromatographic Analysis : 2,6-Dichloro-3,5-dimethoxybenzaldehyde, among other chlorinated benzaldehydes, has been analyzed using gas-liquid chromatography. Such studies provide insights into the separation and identification of complex organic compounds (Korhonen & Knuutinen, 1984).
Synthesis and Applications in Organic Chemistry
- Synthesis of Derivatives : Research has been conducted on the synthesis of various derivatives of dimethoxybenzaldehyde for potential applications in organic synthesis and drug development. For example, studies on the synthesis of 3,5-dimethoxybenzaldehyde and its derivatives highlight the versatility of these compounds in organic chemistry (Xiu, 2003).
Crystal Structure Analysis
- Crystallography : The crystal structures of dimethoxybenzaldehyde isomers, including 2,6-dimethoxybenzaldehyde, have been analyzed. Such studies are vital in understanding the solid-state properties of these compounds, which can have implications in material science and drug formulation (Brugman et al., 2019).
properties
IUPAC Name |
2,6-dichloro-3,5-dimethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-13-6-3-7(14-2)9(11)5(4-12)8(6)10/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBQFLMOULMNOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1Cl)C=O)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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